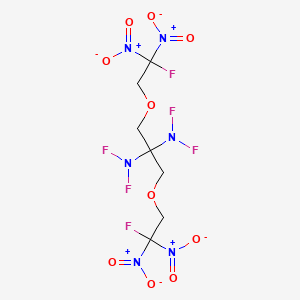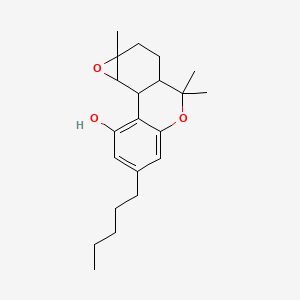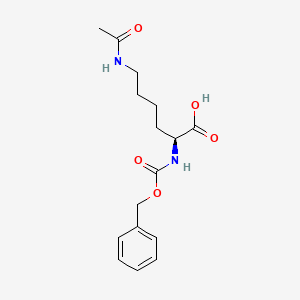
Rapamycin Dialdehyde (Technical Grade)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapamycin Dialdehyde (Technical Grade) is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is well-known for its immunosuppressive properties and has been widely used in organ transplantation and cancer therapy. Rapamycin Dialdehyde retains many of the biological activities of rapamycin and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin Dialdehyde involves several steps, starting from rapamycin. The process typically includes oxidation reactions to introduce the aldehyde functional groups. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various organometallic reagents and catalysts.
Major Products
Applications De Recherche Scientifique
Rapamycin Dialdehyde is used in a wide range of scientific research applications, including:
Chemistry: As a starting material for the synthesis of novel compounds.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic applications, including cancer treatment and immunosuppression.
Industry: Used in the development of new drugs and biotechnological applications.
Mécanisme D'action
Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Everolimus: A derivative of rapamycin with enhanced bioavailability.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
Rapamycin Dialdehyde is unique due to its specific aldehyde functional groups, which allow for further chemical modifications and the development of novel derivatives. Its ability to inhibit the mTOR pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C51H79NO15 |
|---|---|
Poids moléculaire |
946.2 g/mol |
Nom IUPAC |
[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |
Clé InChI |
SQLZDXFTEMMIKN-AWJNUSKDSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |
SMILES canonique |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





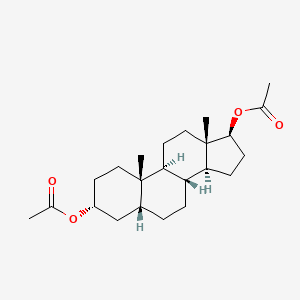
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
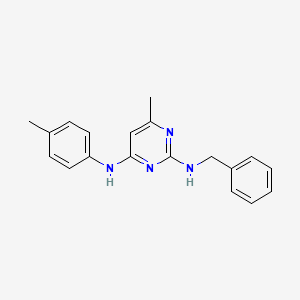
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
